N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a cyclobutyl group, a fluorophenyl group, and an oxirane (epoxide) ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide typically involves the reaction of cyclobutylamine with 2-fluorobenzyl chloride to form an intermediate, which is then reacted with an epoxide derivative to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorophenyl group may enhance the compound’s binding affinity to certain targets, while the cyclobutyl group could influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclobutyl-N-[(2-chlorophenyl)methyl]oxirane-2-carboxamide
- N-Cyclobutyl-N-[(2-bromophenyl)methyl]oxirane-2-carboxamide
- N-Cyclobutyl-N-[(2-methylphenyl)methyl]oxirane-2-carboxamide
Uniqueness
N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research.
Properties
IUPAC Name |
N-cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-12-7-2-1-4-10(12)8-16(11-5-3-6-11)14(17)13-9-18-13/h1-2,4,7,11,13H,3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTVXYJKJVLAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC2=CC=CC=C2F)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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